molecular formula C6H5ClN4O3 B13299828 2-Chloro-5-nitroisonicotinohydrazide

2-Chloro-5-nitroisonicotinohydrazide

Cat. No.: B13299828
M. Wt: 216.58 g/mol
InChI Key: HQLQNHUVZNILPT-UHFFFAOYSA-N
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Description

2-Chloro-5-nitroisonicotinohydrazide is an organic compound with the molecular formula C6H5ClN4O3 It is a derivative of isonicotinohydrazide, featuring a chloro and nitro group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-nitroisonicotinohydrazide can be synthesized through the condensation reaction of 2-chloro-5-nitrobenzaldehyde with isonicotinohydrazide in a methanol solution . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as nitration, chlorination, and condensation reactions, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitroisonicotinohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Reduction: The reduction of the nitro group yields 2-chloro-5-aminoisonicotinohydrazide.

    Substitution: Nucleophilic substitution of the chloro group can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-nitroisonicotinohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitroisonicotinohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzaldehyde: A precursor in the synthesis of 2-Chloro-5-nitroisonicotinohydrazide.

    2-Chloro-5-nitropyridine: Shares similar structural features but differs in its chemical reactivity and applications.

    2-Chloro-5-nitroaniline: Another related compound with distinct properties and uses

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Properties

Molecular Formula

C6H5ClN4O3

Molecular Weight

216.58 g/mol

IUPAC Name

2-chloro-5-nitropyridine-4-carbohydrazide

InChI

InChI=1S/C6H5ClN4O3/c7-5-1-3(6(12)10-8)4(2-9-5)11(13)14/h1-2H,8H2,(H,10,12)

InChI Key

HQLQNHUVZNILPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

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